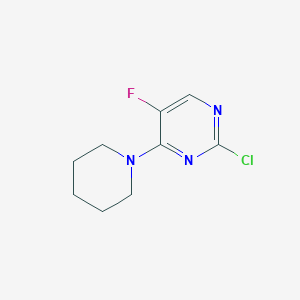

2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine is a chemical compound with the formula C9H11ClFN3. It has a molecular weight of 215.66 . This compound is used for research purposes .

Physical And Chemical Properties Analysis

2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 but not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -5.79 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 2.47 . Its water solubility is 0.193 mg/ml or 0.000897 mol/l .Aplicaciones Científicas De Investigación

Corrosion Inhibition

- Application : 2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine derivatives, such as FMPPDBS, FMPPNBS, and FMPPMBS, have been studied for their corrosion inhibition properties on iron surfaces. These derivatives demonstrate significant adsorption and inhibition characteristics, which are essential in protecting metals from corrosion.

- Source : Kaya et al., 2016, Journal of The Taiwan Institute of Chemical Engineers

- Application : This chemical compound has been utilized in the synthesis of potent deoxycytidine kinase (dCK) inhibitors. These inhibitors are important in the development of new therapeutic agents, particularly in the treatment of various diseases.

- Source : Zhang et al., 2009, Organic Process Research & Development

- Application : Variants of 2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine have been investigated as Aurora kinase inhibitors. These inhibitors have potential applications in cancer treatment by targeting specific enzymes crucial for cancer cell proliferation.

- Source : ヘンリー,ジェームズ, 2006, Molecular Cancer Therapeutics

- Application : The compound is used in the synthesis of various fluoropyrimidines. These fluoropyrimidines are essential in the development of new pharmaceuticals, offering a wide range of applications in medicinal chemistry.

- Source : Brown & Waring, 1974, Journal of The Chemical Society-perkin Transactions 1

Safety And Hazards

Propiedades

IUPAC Name |

2-chloro-5-fluoro-4-piperidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN3/c10-9-12-6-7(11)8(13-9)14-4-2-1-3-5-14/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCLACOTWKDRDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2772399.png)

![4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline](/img/structure/B2772401.png)

![4-fluoro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2772411.png)

![3-Azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B2772413.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2772414.png)

![N-[1-(3,4-dimethoxyphenyl)-3-hydroxypropyl]thiophene-2-carboxamide](/img/structure/B2772417.png)

![1-ethyl-3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2772418.png)

![3-[2-Oxo-2-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2772422.png)